Oxyclipine
Overview
Description
Propenzolate is a chemical compound known for its anticholinergic properties. It is primarily used as an antispasmodic agent to alleviate gastrointestinal motility disorders. The compound is also referred to by its chemical name, α-cyclohexyl-α-hydroxybenzeneacetic acid 1-methyl-3-piperidinyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propenzolate can be synthesized through a multi-step process involving the esterification of α-cyclohexyl-α-hydroxybenzeneacetic acid with 1-methyl-3-piperidinol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of propenzolate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propenzolate undergoes several types of chemical reactions, including:
Oxidation: Propenzolate can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert propenzolate into its reduced forms.
Substitution: Propenzolate can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted esters with different functional groups .
Scientific Research Applications
Propenzolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and as a tool to investigate cholinergic signaling pathways.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and as an antidote for organophosphorus poisoning.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Propenzolate exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It binds to the muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine and thereby reducing smooth muscle contractions. This leads to a decrease in gastrointestinal motility and alleviation of spasms .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent used for similar therapeutic purposes.
Scopolamine: Known for its antispasmodic and antiemetic properties.
Hyoscyamine: Used to treat various gastrointestinal disorders.
Uniqueness of Propenzolate
Propenzolate is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a targeted mechanism of action. Its efficacy in treating gastrointestinal motility disorders and its potential as an antidote for organophosphorus poisoning make it a valuable compound in both clinical and research settings .
Properties
CAS No. |
4354-45-4 |
---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H29NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3/t18-,20?/m1/s1 |
InChI Key |
LCFBCKSQWVQIBY-QSVWIEALSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Isomeric SMILES |
CN1CCC[C@H](C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxyclipine; BRN 1437277; JB 840; Propenzolate; Oxyclipinum; Oxiclipina; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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